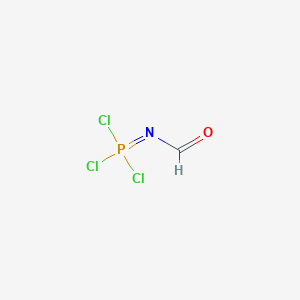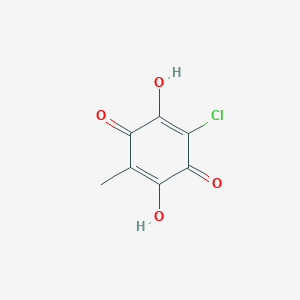
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone is an organic compound with the molecular formula C7H5ClO4. It belongs to the class of benzoquinones, which are known for their diverse chemical reactivity and applications in various fields. This compound is characterized by the presence of a chlorine atom, two hydroxyl groups, and a methyl group attached to the benzoquinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone typically involves the chlorination of 3,6-dihydroxy-5-methyl-1,4-benzoquinone. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinones depending on the nucleophile used.
科学的研究の応用
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. It interacts with various molecular targets, including enzymes and cellular components, through electron transfer processes. These interactions can lead to the generation of reactive oxygen species (ROS) and other reactive intermediates, which can exert biological effects.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use as an oxidizing agent.
2,5-Dihydroxy-1,4-benzoquinone: Similar structure but lacks the chlorine and methyl groups.
2,5-Di-tert-butyl-3,6-dihydroxy-1,4-benzoquinone: Contains bulky tert-butyl groups, affecting its reactivity.
Uniqueness
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone is unique due to the presence of the chlorine atom and methyl group, which influence its chemical reactivity and biological activity. These substituents can affect the compound’s redox potential, making it suitable for specific applications in research and industry.
特性
CAS番号 |
63647-58-5 |
|---|---|
分子式 |
C7H5ClO4 |
分子量 |
188.56 g/mol |
IUPAC名 |
2-chloro-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h9,12H,1H3 |
InChIキー |
XVNLZDRCJUNZFN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


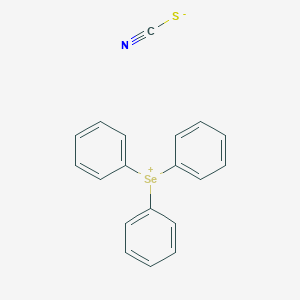


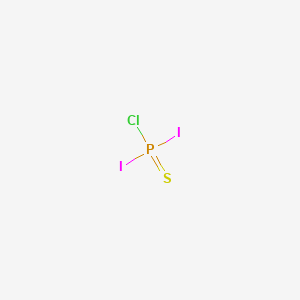
![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
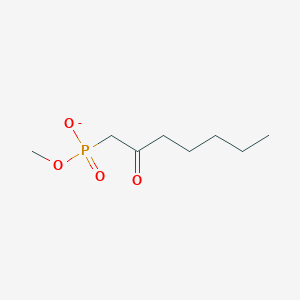



![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)

![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)
